molecular formula C19H17NO2 B14351176 3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one CAS No. 92599-96-7

3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one

Cat. No.: B14351176
CAS No.: 92599-96-7
M. Wt: 291.3 g/mol
InChI Key: OQHMSKQIPWZJKT-UHFFFAOYSA-N
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Description

3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of acridines, which are heterocyclic compounds containing a tricyclic ring system with nitrogen as one of the ring atoms. The presence of the pyrano ring fused to the acridine core adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the acridine core, followed by the introduction of the pyrano ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the produced compound.

Chemical Reactions Analysis

Types of Reactions

3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one stands out due to its specific structural arrangement and the presence of the pyrano ring fused to the acridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

92599-96-7

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

3,3,12-trimethylpyrano[2,3-c]acridin-7-one

InChI

InChI=1S/C19H17NO2/c1-19(2)11-10-13-16(22-19)9-8-14-17(13)20(3)15-7-5-4-6-12(15)18(14)21/h4-11H,1-3H3

InChI Key

OQHMSKQIPWZJKT-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2N(C4=CC=CC=C4C3=O)C)C

Origin of Product

United States

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